molecular formula C8H9N3O B12062855 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine

Cat. No.: B12062855
M. Wt: 163.18 g/mol
InChI Key: MOFFPDLCLRRCIN-UHFFFAOYSA-N
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Description

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 3-methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the reaction of 3-methylfuran-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds, which can have varied functional groups depending on the reagents used .

Scientific Research Applications

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a 3-methylfuran group makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H9N3O/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,1H3,(H3,9,10,11)

InChI Key

MOFFPDLCLRRCIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2=CC(=NN2)N

Origin of Product

United States

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